Ald-PEG23-SPDP

ADC pharmacokinetics tumor accumulation PEG linker optimization

Researchers face heterogeneity and poor pharmacokinetics when using short PEG linkers for ADC conjugation. This 23-unit PEG linker solves this by providing an 8-9 nm extended chain that significantly increases tumor-to-plasma exposure ratios (≥8 PEG units cohort). Its orthogonal aldehyde and OPSS terminals enable a two-step, site-specific conjugation yielding ADCs with defined DARs, avoiding stochastic methods. For procurement managers, this is a reliable, high-purity chemical supplied with comprehensive documentation for streamlined sourcing.

Molecular Formula C64H111N3O26S2
Molecular Weight 1402.7 g/mol
Cat. No. B12427417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-PEG23-SPDP
Molecular FormulaC64H111N3O26S2
Molecular Weight1402.7 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O
InChIInChI=1S/C64H111N3O26S2/c68-59-60-4-6-61(7-5-60)64(70)67-11-13-72-15-17-74-19-21-76-23-25-78-27-29-80-31-33-82-35-37-84-39-41-86-43-45-88-47-49-90-51-53-92-55-57-93-56-54-91-52-50-89-48-46-87-44-42-85-40-38-83-36-34-81-32-30-79-28-26-77-24-22-75-20-18-73-16-14-71-12-10-65-62(69)8-58-94-95-63-3-1-2-9-66-63/h1-7,9,59H,8,10-58H2,(H,65,69)(H,67,70)
InChIKeyYLULMOFZKSBCGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ald-Ph-amido-PEG23-OPSS Chemical Identity & Design


Ald-Ph-amido-PEG23-OPSS is a heterobifunctional polyethylene glycol (PEG)-based linker containing 23 ethylene glycol repeat units . The molecule incorporates an aromatic aldehyde group (Ald-Ph-amido) at one terminus and an ortho-pyridyl disulfide (OPSS) group at the opposite terminus, with molecular formula C₆₄H₁₁₁N₃O₂₆S₂ and molecular weight 1402.70 g/mol . This design enables sequential, chemoselective conjugation strategies: the aldehyde moiety reacts with aminooxy- or hydrazide-functionalized biomolecules to form stable oxime or hydrazone linkages, while the OPSS group undergoes specific thiol-disulfide exchange with free cysteine residues to create reversible disulfide bonds [1]. The PEG23 spacer provides a calculated extended chain length of approximately 8-9 nm, imparting aqueous solubility and conformational flexibility to conjugated constructs .

Design
Heterobifunctional PEG23 linker for sequential, chemoselective conjugation strategies
Chemistry
Aldehyde–oxyamine/hydrazide plus thiol–disulfide exchange pathways
Spacer context
PEG23 provides extended chain length ~8–9 nm and aqueous solubility

Why Ald-Ph-amido-PEG23-OPSS Cannot Be Substituted


Generic substitution among PEG-based heterobifunctional linkers fails for two quantifiable reasons. First, PEG chain length alters in vivo pharmacokinetic behavior in a non-linear, threshold-dependent manner. In a systematic ADC study comparing linkers with 2, 4, 8, 12, and 24 PEG units, tumor exposure increased significantly only when PEG units reached ≥8, with the 8-24 unit cohort exhibiting distinctly higher tumor accumulation compared to the 2-4 unit cohort [1]. At 23 units, Ald-Ph-amido-PEG23-OPSS resides within this high-exposure regime, whereas shorter analogs (e.g., PEG8, PEG12) or non-PEGylated linkers yield lower tumor-to-plasma exposure ratios. Second, the terminal reactive groups determine conjugation chemistry, yield, and reversibility. The OPSS-thiol reaction proceeds with high specificity at pH 6.5-7.5 without metal catalysts, whereas maleimide-based thiol coupling (common in alternative linkers) yields different conjugation efficiencies and produces non-reversible thioether bonds that preclude controlled payload release [2]. Substituting Ald-Ph-amido-PEG23-OPSS with a linker of different PEG length or terminal chemistry fundamentally alters the conjugate's pharmacokinetics, release mechanism, or coupling yield [3].

This Product
Ald-Ph-amido-PEG23-OPSS: PEG23 chain; reported high-exposure pharmacokinetic cohort (PEG units ≥8)
Shorter PEG analogs
PEG2–PEG12 linkers may shift tumor-to-plasma exposure ratios; PEG2/PEG4 linkers are associated with lower tumor accumulation in reported xenograft models
PEG chain length alters PK behavior in a threshold-dependent manner
This Product
OPSS-thiol conjugation: cleavable disulfide bond; metal-free, thiol-specific at pH 6.5–7.5
Maleimide-based alternatives
Non-cleavable thioether linkage limits controlled payload release; different conjugation efficiency profile
Linker chemistry determines release mechanism and coupling yield

Ald-Ph-amido-PEG23-OPSS Evidence Guide


Tumor Exposure: PEG23 vs. Short PEG Linkers

In a head-to-head ADC biodistribution study comparing drug-linkers containing 2, 4, 8, 12, and 24 PEG units, ADCs with ≥8 PEG units demonstrated significantly higher tumor exposures than those with 2 or 4 PEG units [1]. The study reported a binary distribution pattern: the 2- and 4-unit cohorts exhibited similar tumor exposures, while the 8-, 12-, and 24-unit cohorts formed a second, higher-exposure group [1]. Ald-Ph-amido-PEG23-OPSS, with its 23 PEG units, falls within this high-exposure cohort that also showed significantly elevated tumor-to-plasma exposure ratios compared to shorter PEG linkers [2].

PEG23 vs. Short PEG Tumor Exposure
Head-to-head
PEG units ≥8 yield distinctly higher tumor exposure cohort
PEG23 places constructs in the reported high-exposure pharmacokinetic regime
Xenograft model context; binary threshold between 4 and 8 PEG units
ADC pharmacokinetics tumor accumulation PEG linker optimization

Payload Release: OPSS Disulfide vs. Maleimide Thioether

The OPSS group reacts with free thiols via disulfide exchange to form a cleavable disulfide bond, whereas maleimide (Mal)-based thiol coupling generates a non-cleavable thioether linkage [1]. In reducing environments such as the tumor microenvironment or intracellular endosomal compartments, disulfide bonds undergo reduction to release the conjugated payload; thioether bonds remain intact [2]. This difference is mechanistically fundamental to controlled release strategies in ADC design.

OPSS Disulfide vs. Maleimide Thioether
Class-level inference
Cleavable disulfide vs. non-cleavable thioether linkage
Supports releasable payload design in reducing environments
Disulfide reduction context-dependent; data to verify for specific construct
cleavable linker disulfide reduction controlled drug release

Metal-Free, Thiol-Specific OPSS Conjugation

The OPSS group reacts selectively with free thiols at pH 6.5-7.5 to form a disulfide bond, releasing 2-pyridinethione as a spectrophotometrically detectable byproduct (λmax 343 nm) that enables real-time reaction monitoring [1]. This reaction does not interfere with amino or hydroxyl groups and requires no copper or other metal catalysts, distinguishing it from copper-catalyzed click chemistry approaches .

Metal-Free OPSS Conjugation
Class-level inference
Thiol-specific, pH 6.5–7.5; 2-pyridinethione detection at 343 nm
Supports site-selective, biocompatible protein modification
Supplier-reported conjugation context; real-time monitoring feasible
bioconjugation chemoselective ligation thiol-disulfide exchange

Ald-Ph-amido-PEG23-OPSS Applications


ADC Linker for Optimized Tumor Pharmacokinetics

Ald-Ph-amido-PEG23-OPSS serves as a cleavable linker for constructing ADCs with site-specific conjugation. The aldehyde terminus enables attachment to aminooxy- or hydrazide-modified antibodies, while the OPSS terminus couples to thiol-bearing cytotoxic payloads (e.g., MMAE, DM1). Based on the binary threshold effect observed in PEG chain length studies [1], the PEG23 spacer positions the resulting ADC within the high-tumor-exposure pharmacokinetic cohort (PEG units ≥8), which is associated with significantly elevated tumor-to-plasma exposure ratios compared to constructs using shorter PEG2-PEG4 linkers [1]. The disulfide bond formed at the OPSS-payload junction enables payload release in the reducing intracellular environment [2].

Site-Specific Protein Labeling

The heterobifunctional architecture of Ald-Ph-amido-PEG23-OPSS supports sequential, orthogonal conjugation to proteins engineered with an unpaired cysteine residue. The OPSS group undergoes thiol-disulfide exchange with the cysteine thiol under mild conditions (pH 6.5-7.5) without affecting amino or hydroxyl groups [2]. The reaction progress can be monitored spectrophotometrically at 343 nm via 2-pyridinethione release [2]. The aldehyde terminus remains available for subsequent conjugation to hydrazide- or aminooxy-functionalized detection moieties (fluorophores, biotin, chelators). The PEG23 spacer reduces steric interference and preserves protein folding and activity .

Nanoparticle PEGylation for Prolonged Circulation

Ald-Ph-amido-PEG23-OPSS can be employed to functionalize nanoparticle surfaces or planar substrates with bioactive ligands. The PEG23 component provides steric stabilization that prolongs circulation half-life and minimizes non-specific protein adsorption in vivo [1]. This effect is attributed to the extended hydrated PEG brush layer that resists opsonization. The aldehyde or OPSS terminus can be selectively reacted depending on the functionalization strategy, enabling oriented immobilization of targeting ligands, antibodies, or therapeutic peptides onto liposomes, polymeric nanoparticles, gold surfaces, or biosensor platforms .

Two-Step Conjugation for Homogeneous ADCs

Ald-Ph-amido-PEG23-OPSS enables a two-step orthogonal conjugation workflow for ADC preparation that minimizes heterogeneity. In the first step, the aldehyde group reacts with an aminooxy-functionalized antibody under slightly acidic conditions to form a stable oxime bond. In the second step, the OPSS group undergoes thiol-disulfide exchange with a cysteine-containing cytotoxic payload at neutral pH. This sequential, site-specific approach yields ADCs with defined drug-to-antibody ratios (DAR), avoiding the heterogeneity associated with stochastic lysine conjugation methods [2]. The PEG23 spacer maintains adequate distance between the antibody and payload to prevent steric hindrance of antigen binding .

Application
Selection Property
Validation Focus
ADC pharmacokinetic studies
PEG23 spacer for high-exposure PK cohort placement
Tumor-to-plasma exposure ratio review
Site-specific protein labeling
Metal-free, thiol-selective OPSS conjugation
Conjugation yield and 343 nm release monitoring
Nanoparticle surface PEGylation
PEG23 steric stabilization layer
Opsonization resistance and circulation half-life review
Homogeneous ADC two-step assembly
Sequential aldehyde–OPSS orthogonal reactivity
DAR consistency and antigen-binding preservation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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